molecular formula C25H22BrN3O3 B4295937 (2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

Cat. No.: B4295937
M. Wt: 492.4 g/mol
InChI Key: GUDYLQXLIDCUNN-HAHDFKILSA-N
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Description

(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a furan ring, an indole moiety, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Bromination: Introduction of the bromine atom into the benzene ring.

    Furan Ring Formation: Construction of the furan ring through cyclization reactions.

    Indole Synthesis: Formation of the indole moiety via Fischer indole synthesis or other methods.

    Amide Bond Formation: Coupling of the amine and carboxylic acid derivatives to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide: Similar structure but lacks the methyl group on the indole ring.

    3-bromo-N-[2-(2-thienyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the 2-methyl-1H-indol-3-yl group and the furan ring in (2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE contributes to its unique chemical properties and potential biological activities, distinguishing it from similar compounds.

Properties

IUPAC Name

3-bromo-N-[(Z)-1-(furan-2-yl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O3/c1-16-20(21-9-2-3-10-22(21)28-16)11-12-27-25(31)23(15-19-8-5-13-32-19)29-24(30)17-6-4-7-18(26)14-17/h2-10,13-15,28H,11-12H2,1H3,(H,27,31)(H,29,30)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDYLQXLIDCUNN-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 4
(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 5
(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 6
(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

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